Sodium pyridazine-3-sulfinate
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Overview
Description
Sodium pyridazine-3-sulfinate is an organic compound that belongs to the class of sulfinates It is derived from pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium pyridazine-3-sulfinate typically involves the sulfonation of pyridazine derivatives. One common method includes the oxidation of 3-chloropyridazine to 3-chloropyridazine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to form pyridazine-3-sulfonic acid. This acid is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Sodium pyridazine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine-3-sulfonic acid.
Reduction: It can be reduced to form pyridazine-3-sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions where the sulfo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Pyridazine-3-sulfonic acid.
Reduction: Pyridazine-3-sulfinic acid.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium pyridazine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiplatelet activities.
Industry: It is used in the production of dyes, agrochemicals, and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of sodium pyridazine-3-sulfinate involves its interaction with molecular targets through its sulfo group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. For example, in medicinal chemistry, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- Pyridazine-3-sulfonic acid
- Pyridazine-3-sulfinic acid
- Pyridazine-3-sulfonamide
Comparison: Sodium pyridazine-3-sulfinate is unique due to its sulfo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while pyridazine-3-sulfonic acid is primarily used in electroplating and dye production, this compound finds broader applications in medicinal chemistry and organic synthesis due to its ability to undergo diverse chemical transformations .
Properties
Molecular Formula |
C4H3N2NaO2S |
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Molecular Weight |
166.14 g/mol |
IUPAC Name |
sodium;pyridazine-3-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-2-1-3-5-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
CHJKMJGZIIOZMY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NN=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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